molecular formula C15H10F3N5 B1273199 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 863305-83-3

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B1273199
CAS RN: 863305-83-3
M. Wt: 317.27 g/mol
InChI Key: FGMPVSLWIIHBQU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are an important class of compounds in the field of organic and medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. These compounds have been extensively studied for their wide range of biological activities and have also garnered interest in materials science for their photophysical properties . The compound 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a derivative within this class, and its synthesis and properties are of significant interest for potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the reaction of 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents. A regioselective synthesis method has been developed for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which involves the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones under controlled microwave heating conditions . Additionally, a microwave-assisted one-pot protocol has been reported for the synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, which are structurally related and can be synthesized efficiently with high yield .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be characterized by various analytical and spectral methods, as well as by single-crystal diffraction. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine has been found to crystallize in the space group P-1, with molecules linked by N—H⋯N hydrogen bonds into chains containing three types of rings . This suggests that the molecular structure of this compound would also exhibit interesting hydrogen bonding patterns that could influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence and position of substituents on the heterocyclic ring. The regioselectivity of cyclization reactions and the relative nucleophilicity of exo- and endocyclic nitrogen atoms play a crucial role in the formation of these compounds . The specific chemical reactions and the regioselectivity for the synthesis of this compound would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The presence of hydrogen bonds, as observed in related compounds, can lead to the formation of chain or framework structures, which may affect the compound's solubility, melting point, and stability . The electronic properties, such as photophysical behavior, can also be modulated by the specific substituents present on the pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group in the compound of interest is likely to contribute to its lipophilicity and could potentially enhance its biological activity .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Rahmouni et al. (2014) involved the synthesis of pyrazolopyrimidine derivatives, including compounds similar to the one . These compounds showed significant antibacterial activity (Rahmouni et al., 2014).

  • Antifungal and Antibacterial Properties : Youssef and Omar (2007) synthesized derivatives of pyrazolo[1,5-a]pyrimidine-6-carbonitrile and found them to exhibit excellent biocidal properties, including antifungal and antibacterial activities (Youssef & Omar, 2007).

  • Biological Activities in Medicine : A study by Xu Li-feng (2011) reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting their significant biological activities in medicinal applications (Xu Li-feng, 2011).

  • Anti-Inflammatory Activity : El-Dean et al. (2016) explored the anti-inflammatory properties of new pyrazolo[3,4-d]pyrimidine derivatives, synthesized from a compound structurally similar to the one (El-Dean et al., 2016).

  • Corrosion Inhibition : Abdel Hameed et al. (2020) investigated the use of pyrazolo[3,4-d]pyrimidine derivatives as corrosion inhibitors on C-Steel surfaces in acidic environments. These derivatives were found to effectively inhibit corrosion (Abdel Hameed et al., 2020).

  • Efficient Synthesis Techniques : Kaping et al. (2020) developed a simple and efficient synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, demonstrating advances in synthetic techniques (Kaping et al., 2020).

  • Microwave-Assisted Synthesis and QSAR Studies : Divate and Dhongade-Desai (2014) synthesized triazolopyrimidine-6-carbonitrile derivatives using a microwave-assisted method and conducted QSAR studies to predict their biological activities (Divate & Dhongade-Desai, 2014).

  • Antimicrobial Evaluation : Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives and evaluated their antimicrobial properties, finding potent activity against various microbial strains (Shamroukh et al., 2007).

  • Antimicrobial Activity Synthesis : Deshmukh et al. (2016) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity, demonstrating their potential as antimicrobial agents (Deshmukh et al., 2016).

  • Reactions with 2-Methylthiopyrimidines : El-Reedy et al. (1989) studied the reactions of 2-methylthiopyrimidines to synthesize new fused pyrimidines, contributing to the understanding of the chemistry of pyrazolo[1,5-a]pyrimidine compounds (El-Reedy et al., 1989).

Future Directions

The future directions for the research on this compound could include extensive preclinical safety evaluation , and further investigation into its potential uses in proteomics research .

properties

IUPAC Name

7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5/c1-8-12(9-3-2-4-11(5-9)15(16,17)18)14-21-7-10(6-19)13(20)23(14)22-8/h2-5,7H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPVSLWIIHBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126732
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863305-83-3
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863305-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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